N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride: is a chemical compound with the molecular formula C10H19ClFN3 It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrazole derivative with a fluoroethyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Uniqueness
N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H19ClFN3 |
---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-3-4-6-12-10-8-13-14(7-5-11)9(10)2;/h8,12H,3-7H2,1-2H3;1H |
InChI Key |
QWVVEORNXSIICT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N(N=C1)CCF)C.Cl |
Origin of Product |
United States |
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